molecular formula C33H32N2O8 B613382 Fmoc-Lys(Mca)-OH CAS No. 386213-32-7

Fmoc-Lys(Mca)-OH

Cat. No. B613382
M. Wt: 584.63
InChI Key: BWJJONDPLYEAMC-NDEPHWFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

  • Biomedical Applications

    • Fmoc-Lys(Mca)-OH has been used in the creation of peptide-based hydrogels (PHGs), which are biocompatible materials suitable for various applications such as drug delivery and diagnostic tools for imaging .
    • The hydrogel formation process is allowed only by the correct balancing among aggregation forces within the peptide sequences (e.g., van der Waals, hydrogen bonding, and π–π stacking) .
  • Protease Activity Assays

    • Fluorescence resonance energy transfer (FRET) peptide substrates, which can be prepared using Fmoc-Lys(Mca)-OH, are often utilized for protease activity assays .
    • These substrates allow for rapid and convenient kinetic evaluation of proteases, both in solution and cell surface bound .
  • Drug Delivery

    • Fmoc-Lys(Mca)-OH can be used in the formation of hydrogels, which have potential applications in drug delivery .
    • The hydrogels can provide a physiologically relevant environment for in vitro experiments .
  • Diagnostic Tools for Imaging

    • Peptide-based hydrogels, which can be formed using Fmoc-Lys(Mca)-OH, can be used as diagnostic tools for imaging .
    • These hydrogels can provide a physiologically relevant environment for in vitro experiments .
  • Bioprinting

    • Fmoc-Lys(Mca)-OH can be used in the formation of hydrogels, which have potential applications in bioprinting .
    • The hydrogels can provide a physiologically relevant environment for in vitro experiments .
  • Hydrogel Formation

    • Fmoc-Lys(Mca)-OH can be used in the formation of hydrogels .
    • Hydrogels of low molecular weight molecules are important in biomedical applications .
  • Synthesis of FRET Triple-Helical Peptide (THP) Substrates

    • Fmoc-Lys(Mca)-OH can be used in the synthesis of fluorescence resonance energy transfer (FRET) triple-helical peptide (THP) substrates .
    • These substrates are often utilized for protease activity assays .
    • The preparation of these substrates involves using 5-carboxyfluorescein (5-Fam) as the fluorophore and 4,4-dimethylamino-azobenzene-4’-carboxylic acid (Dabcyl) as the quencher .
  • Tissue Engineering

    • Fmoc-Lys(Mca)-OH can be used in the formation of hydrogels, which have potential applications in tissue engineering .
    • The hydrogels can provide a physiologically relevant environment for in vitro experiments .
    • Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
  • Self-Assembly

    • Amino acids and short peptides modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group, such as Fmoc-Lys(Mca)-OH, possess eminent self-assembly features .
    • This self-assembly feature shows distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety which can promote the association of building blocks .
  • Synthesis of Fluorescent Peptides

    • Fmoc-Lys(Mca)-OH can be used in the synthesis of fluorescent peptides .
    • These peptides can be used in various biological and biomedical applications, such as protease activity assays .
  • Preparation of Fluorescence Resonance Energy Transfer (FRET) Substrates

    • Fmoc-Lys(Mca)-OH can be used in the preparation of FRET substrates .
    • These substrates are often utilized for protease activity assays .
  • Production of Biocompatible Materials

    • Fmoc-Lys(Mca)-OH can be used in the production of biocompatible materials .
    • These materials have potential applications in various biological, biomedical, and biotechnological fields .
  • Creation of Self-Assembling Materials

    • Fmoc-Lys(Mca)-OH can be used in the creation of self-assembling materials .
    • These materials have potential applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety which can promote the association of building blocks .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H32N2O8/c1-41-21-13-14-22-20(17-31(37)43-29(22)18-21)16-30(36)34-15-7-6-12-28(32(38)39)35-33(40)42-19-27-25-10-4-2-8-23(25)24-9-3-5-11-26(24)27/h2-5,8-11,13-14,17-18,27-28H,6-7,12,15-16,19H2,1H3,(H,34,36)(H,35,40)(H,38,39)/t28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJJONDPLYEAMC-NDEPHWFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H32N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Lys(Mca)-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
NB Malkar, GB Fields - Letters in Peptide Science, 2000 - Springer
N α -(fluoren-9-ylmethoxycarbonyl)-N ε -[(7-methoxycoumarin-4-yl)acetyl]-L-lysine[Fmoc-Lys(Mca)-OH] has been conveniently prepared. The copper complex of L-lysine hydrochloride …
Number of citations: 16 link.springer.com
CFW Becker, D Clayton, G Shapovalov… - Bioconjugate …, 2004 - ACS Publications
A synthesis strategy for the on-resin assembly of luminescent lanthanide chelates from commercially available compounds was developed. Advantages of the approach include the …
Number of citations: 31 pubs.acs.org
N Xie, EN Elangwe, S Asher, YG Zheng - Bioconjugate chemistry, 2009 - ACS Publications
Histone acetyltransferases (HATs) are an important class of epigenetic enzymes involved in chromatin restructuring and transcriptional regulation. We describe in this paper a novel …
Number of citations: 27 pubs.acs.org
Y Xu, D Luong, JM Walker, D Dean… - …, 2017 - ACS Publications
Poly(propylene fumarate) (PPF) has been highlighted as one of the most promising materials for bone regeneration. Despite the promising advantages of using polymer scaffolds for …
Number of citations: 22 pubs.acs.org
M Ibrahim - 2020 - search.proquest.com
Matrix Metalloproteinase-13 (MMP-13) belongs to a large family of proteolytic enzymes which are characterized by their ability to degrade the extracellular matrix components. MMP-13 …
Number of citations: 0 search.proquest.com
J Lu, M Shi, MS Shoichet - Bioconjugate chemistry, 2009 - ACS Publications
Self-assembled polymeric nanoparticles modified with targeting ligands on the surface provide a means for localized cell delivery. To gain greater insight into the possibility of …
Number of citations: 132 pubs.acs.org
CA Tajon, D Seo, J Asmussen, N Shah, Y Jun… - ACS …, 2014 - ACS Publications
Caspases are proteases involved in cell death, where caspase-3 is the chief executioner that produces an irreversible cutting event in downstream protein substrates and whose activity …
Number of citations: 41 pubs.acs.org
N Bernard - 2018 - ideaexchange.uakron.edu
Orthopedic surgeries have continued to increase, but the material of choice remains constant: titanium. Titanium has become the benchmark implant material due to its durability and …
Number of citations: 3 ideaexchange.uakron.edu
LO Hansson, A Friedler, S Freund… - Proceedings of the …, 2002 - National Acad Sciences
There is evidence that hypoxia-inducible factor-1α (HIF-1α) interacts with the tumor suppressor p53. To characterize the putative interaction, we mapped the binding of the core domain …
Number of citations: 168 www.pnas.org
M Bhowmick, R Stawikowska… - …, 2015 - Wiley Online Library
Matrix metalloproteinases (MMPs) have been implicated in numerous pathologies. An overall lack of selectivity has rendered active‐site‐targeted MMP inhibitors problematic. The …

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